The compound is documented in various chemical databases, including PubChem, where it is identified with the compound ID 13021094. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen in their ring structures, and is often explored for its pharmacological properties in medicinal chemistry contexts .
The synthesis of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one typically involves several steps:
Specific parameters such as temperature, reaction time, and molar ratios of reactants can significantly influence yield and purity .
The molecular structure of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one can be described as follows:
The compound's structure can be represented using SMILES notation: CC(C1=CC=CN=C2C(=C1)C(=O)N(C2)CCN=C(N)N2)C(C(C)C)C
.
6-[3-(1-Cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one may undergo several chemical reactions relevant to its functionality:
These reactions are crucial for modifying the compound to enhance its therapeutic efficacy or reduce side effects .
The mechanism of action for 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one is primarily linked to its interaction with specific biological targets:
Further research is required to elucidate these pathways and confirm its efficacy in clinical settings .
The physical and chemical properties of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one include:
These properties are essential for determining the compound's behavior during formulation and application in therapeutic contexts .
The primary applications of 6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one lie within medicinal chemistry:
Ongoing research aims to further explore these applications and optimize the compound's efficacy and safety profiles .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3